molecular formula C17H21NO B6631444 [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol

[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol

Cat. No. B6631444
M. Wt: 255.35 g/mol
InChI Key: FAGXUVVRQOXTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol, also known as NAP, is a chemical compound that has shown potential in scientific research applications. It has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Scientific Research Applications

[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol has been studied for its potential therapeutic effects in various scientific research applications. It has been found to have neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of pain and addiction.

Mechanism of Action

[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol's mechanism of action involves the modulation of various biochemical and physiological processes. It has been found to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol has also been found to affect the production of inflammatory cytokines and the expression of genes involved in neuroprotection.
Biochemical and Physiological Effects:
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in many neurodegenerative diseases. It has also been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons. Additionally, [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol in lab experiments is its potential therapeutic effects in various scientific research applications. However, the purity and yield of the synthesized [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol can vary depending on the synthesis method used, which can affect the reproducibility of the results. Additionally, the mechanism of action of [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to study its potential therapeutic effects in animal models of neurodegenerative diseases and pain. Additionally, the development of more efficient and reproducible synthesis methods for [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol could facilitate its use in lab experiments.

Synthesis Methods

[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol can be synthesized using various methods, including the reduction of 1-(Naphthalen-1-ylmethyl)piperidin-4-one with sodium borohydride and the reaction of 1-(Naphthalen-1-ylmethyl)piperidin-4-amine with formaldehyde. The yield and purity of the synthesized [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol can vary depending on the method used.

properties

IUPAC Name

[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c19-13-14-8-10-18(11-9-14)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,14,19H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGXUVVRQOXTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol

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